Cas no 841286-80-4 (tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate)

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate structure
841286-80-4 structure
Product Name:tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
Numéro CAS:841286-80-4
Le MF:C12H23NO5
Mégawatts:261.314724206924
MDL:MFCD22493470
CID:1084760
Update Time:2024-10-26

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
    • 1,1-Dimethylethyl 3-hydroxy-4,4-dimethoxy-1-piperidinecarboxylate (ACI)
    • MDL: MFCD22493470
    • Piscine à noyau: 1S/C12H23NO5/c1-11(2,3)18-10(15)13-7-6-12(16-4,17-5)9(14)8-13/h9,14H,6-8H2,1-5H3
    • La clé Inchi: NJRYBJQLRONERE-UHFFFAOYSA-N
    • Sourire: O(C)C1(CCN(C(=O)OC(C)(C)C)CC1O)OC

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 18
  • Nombre de liaisons rotatives: 5

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A129006644-5g
tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4 95%
5g
$222.60 2023-08-31
Alichem
A129006644-10g
tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4 95%
10g
$398.86 2023-08-31
Alichem
A129006644-25g
tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4 95%
25g
$884.00 2023-08-31
TRC
B809998-50mg
tert-Butyl 3-Hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4
50mg
$ 50.00 2022-06-06
TRC
B809998-100mg
tert-Butyl 3-Hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4
100mg
$ 65.00 2022-06-06
TRC
B809998-500mg
tert-Butyl 3-Hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4
500mg
$ 135.00 2022-06-06
Chemenu
CM108684-5g
tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4 97%
5g
$330 2021-08-06
Chemenu
CM108684-10g
tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4 97%
10g
$550 2021-08-06
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB06662-10g
tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4 95%
10g
$520 2023-09-07
abcr
AB334988-1 g
tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, 95%; .
841286-80-4 95%
1g
€167.80 2022-03-03

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium iodide Solvents: Methanol ;  30 °C
Référence
Indirect electrochemical oxidation of piperidin-4-ones mediated by sodium halide-base system
Elinson, Michail N.; Dorofeev, Alexander S.; Feducovich, Sergey K.; Nasybullin, Ruslan F.; Litvin, Evgeny F.; et al, Tetrahedron, 2006, 62(34), 8021-8028

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium hydroxide ,  Iodobenzene diacetate ;  3 h, rt
Référence
Improved synthesis of prokinetics cisapride
Zhang, Shan-jun; Jiang, Lin, Huaxi Yaoxue Zazhi, 2010, 25(4), 392-393

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  12 h, 0 - 5 °C
Référence
Synthesis and in vitro antibacterial activities of 7-(4-alkoxyimino-3-hydroxypiperidin-1-yl)quinolone derivatives
Wang, Ju Xian; Guo, Qiang; Chai, Yun; Feng, Lian Shun; Guo, Hui Yuan; et al, Chinese Chemical Letters, 2010, 21(1), 55-58

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt → 0 °C; 20 min, 0 °C
1.2 Reagents: Iodobenzene diacetate ;  0 °C; 15 h, 0 °C → rt
Référence
Morpholinosulfur Trifluoride (Morph-DAST)-Mediated Rearrangement in the Fluorination of Cyclic α,α-Dialkoxy Ketones toward 1,2-Dialkoxy-1,2-difluorinated Compounds
Surmont, Riccardo; Verniest, Guido; De Groot, Alex; Thuring, Jan Willem; De Kimpe, Norbert, Advanced Synthesis & Catalysis, 2010, 352(16), 2751-2756

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Methanol ;  2.5 h, 0 °C → rt
Référence
Efficient synthesis of 3-alkoxy-4,4-difluoropiperidines
Surmont, Riccardo; Verniest, Guido; De Weweire, Arvid; Thuring, Jan Willem; MacDonald, Gregor; et al, Synlett, 2009, (12), 1933-1936

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium hydroxide Catalysts: Iodine Solvents: Methanol ;  1.5 - 2 h, 0 - 5 °C
Référence
α-Hydroxylation of carbonyls using iodine
Zacuto, Michael J.; Cai, Dongwei, Tetrahedron Letters, 2005, 46(3), 447-450

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate Raw materials

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate Preparation Products

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:841286-80-4)tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
Numéro de commande:A864175
État des stocks:in Stock
Quantité:100.0g/50.0g/25.0g/10.0g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:44
Prix ($):1255.0/738.0/434.0/197.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:841286-80-4)tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
A864175
Pureté:99%/99%/99%/99%
Quantité:100.0g/50.0g/25.0g/10.0g
Prix ($):1255.0/738.0/434.0/197.0
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